tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate
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Overview
Description
tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate is a complex organic compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. These protecting groups are commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules, to protect amine functionalities from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate typically involves multiple steps, each designed to introduce and protect specific functional groups. One common method involves the following steps:
Protection of the amine group: The primary amine is first protected using the Cbz group. This is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base.
Introduction of the Boc group: The Boc group is introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the final compound: The protected amine is then reacted with the appropriate reagents to form the final compound, this compound.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate can undergo various chemical reactions, including:
Hydrolysis: The Boc and Cbz protecting groups can be removed under acidic or basic conditions, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amine groups can be replaced by other nucleophiles.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly at the amine and carbamate functionalities.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation (H2/Pd-C) for Cbz removal.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc and Cbz groups will yield the free amine, while substitution reactions will yield various substituted amines.
Scientific Research Applications
tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites. The protecting groups can be selectively removed under specific conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Another compound with a Boc protecting group, used in similar applications.
N-Boc-ethanolamine: A simpler compound with a single Boc group, used as an intermediate in organic synthesis.
Uniqueness
tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate is unique due to the presence of both Boc and Cbz protecting groups, allowing for greater versatility in synthetic applications. The dual protection enables selective deprotection and functionalization, making it a valuable tool in complex organic synthesis .
Properties
IUPAC Name |
benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O6/c1-20(2,3)30-18(27)24-16(25-19(28)31-21(4,5)6)22-12-13-23-17(26)29-14-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H,23,26)(H2,22,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHFGHDNPSVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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